Benzene-1,3,5-triamine (CAS 108-72-5), commonly referred to as 1,3,5-triaminobenzene (TAB), is a highly symmetrical, trifunctional aromatic amine. In industrial and advanced materials procurement, it is primarily valued as a high-density crosslinking agent and a C3-symmetric structural node[1]. Unlike standard difunctional amines used in linear polymer synthesis, TAB’s three equidistant primary amine groups enable the construction of rigid, three-dimensional networks [2]. It is a critical precursor for covalent organic frameworks (COFs), highly crosslinked polyimides, and advanced thin-film composite (TFC) reverse osmosis membranes, where its incorporation directly governs pore architecture, thermal stability, and chemical resistance [3].
Substituting benzene-1,3,5-triamine with standard difunctional amines (such as m-phenylenediamine) or asymmetrical triamines fundamentally alters polymer topology and performance. Difunctional amines can only propagate linear or loosely branched chains, failing to provide the multidirectional crosslinking required for robust 3D polyimides or high-flux reverse osmosis membranes [1]. In the context of porous materials, lacking the strict C3 symmetry of the 1,3,5-isomer introduces uneven electron density and steric hindrance, which disrupts the predictable hexagonal lattices essential for highly crystalline covalent organic frameworks (COFs) [2]. Consequently, generic substitution leads to amorphous networks, reduced pore uniformity, and compromised mechanical or thermal performance in the final material.
In the fabrication of thin-film composite (TFC) reverse osmosis membranes, the amine functionality directly dictates the crosslink density of the polyamide active layer. Standard formulations rely heavily on m-phenylenediamine (m-PDA), which has a functionality of 2.0. The integration of 1,3,5-triaminobenzene (functionality = 3.0) into the amine phase increases the average functionality of the monomer mixture (e.g., from 2.0 to >2.05) [1]. This higher crosslinking density creates a more rigid, 3D polyamide network that exhibits superior chemical resistance and maintains high water flux without sacrificing salt rejection [2].
| Evidence Dimension | Amine functionality and network rigidity |
| Target Compound Data | 1,3,5-triaminobenzene (Functionality = 3.0, enables dense 3D crosslinking) |
| Comparator Or Baseline | m-phenylenediamine (Functionality = 2.0, propagates linear/loose chains) |
| Quantified Difference | 50% increase in reactive sites per monomer unit, driving higher crosslink density. |
| Conditions | Interfacial polymerization with trimesoyl chloride or terephthaloyl chloride for RO membranes. |
For membrane manufacturers, blending TAB into the amine formulation is a direct method to upgrade the structural durability and permeability of water purification filters.
The synthesis of highly ordered, mesoporous Covalent Organic Frameworks (COFs) relies on monomers with strict geometric symmetry to direct predictable lattice formation. Benzene-1,3,5-triamine possesses perfect C3 symmetry, which allows it to condense with complementary aldehydes (e.g., 1,3,5-triformylbenzene) to form highly crystalline, 2D hexagonal networks such as COF-LZU1[1]. In contrast, difunctional amines (like 1,4-diaminobenzene) cannot form these specific 2D hexagonal topologies on their own without a tri-topic or tetra-topic partner. The rigid, symmetrical nature of the 1,3,5-isomer ensures that the resulting frameworks exhibit high surface areas (e.g., 410 m2/g for COF-LZU1) and highly ordered channels[2].
| Evidence Dimension | Lattice predictability and framework crystallinity |
| Target Compound Data | 1,3,5-triaminobenzene (C3-symmetric, yields highly crystalline 2D hexagonal COFs) |
| Comparator Or Baseline | Difunctional amines (e.g., 1,4-diaminobenzene) (Cannot form 2D/3D networks without a multi-topic co-monomer) |
| Quantified Difference | Enables the formation of rigid, extended 2D porous networks with defined surface areas (e.g., 410 m2/g). |
| Conditions | Solvothermal condensation to form imine-linked COFs. |
Researchers and materials scientists must procure the 1,3,5-isomer to ensure the successful crystallization and predictable pore architecture of advanced porous frameworks.
In the synthesis of high-temperature aerospace and electronic polyimides, standard diamines like m-phenylenediamine (m-PDA) produce linear polymer chains that can be susceptible to thermal degradation at extreme temperatures. By introducing 1,3,5-triaminobenzene as a crosslinking agent during the polycondensation with pyromellitic dianhydride, the linear architecture is deliberately modified into a 3D network [1]. This multidirectional crosslinking restricts chain mobility and significantly improves the thermal stability and high-temperature char residue of the resulting polyimide compared to the uncrosslinked m-PDA baseline [1].
| Evidence Dimension | Polymer architecture and thermal stability |
| Target Compound Data | 1,3,5-triaminobenzene (Introduces 3D crosslinks into polyimide networks) |
| Comparator Or Baseline | m-phenylenediamine (Forms purely linear, less thermally stable chains) |
| Quantified Difference | Transition from linear thermoplastic behavior to a thermosetting, highly stable crosslinked network. |
| Conditions | Polycondensation in dimethylacetamide with pyromellitic anhydride. |
For advanced composites and aerospace procurement, utilizing TAB as a co-monomer is a proven strategy to extend the thermal operating window of polyimide resins.
Benzene-1,3,5-triamine is utilized as a high-functionality amine additive in interfacial polymerization to increase the crosslinking density of polyamide active layers. This directly improves the chlorine resistance and water flux of thin-film composite (TFC) membranes compared to pure m-PDA formulations [1].
Procured as a foundational C3-symmetric building block for synthesizing highly crystalline, porous materials (e.g., COF-LZU1). Its strict symmetry is essential for creating predictable hexagonal lattices used in gas storage, separation, and optoelectronics [2].
Employed as a crosslinking agent in polycondensation reactions with dianhydrides (like pyromellitic dianhydride) to upgrade the thermal stability and high-temperature char residue of aerospace or electronics-grade polyimides[3].
Utilized to create nitrogen-rich, rigid polymer networks that efficiently coordinate and stabilize transition metal nanoparticles (like Palladium) for cross-coupling reactions, leveraging the high density of imine linkages provided by its compact core [2].